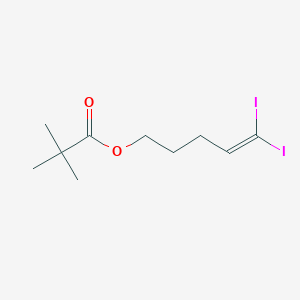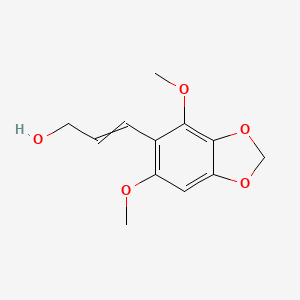
3-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol: is a chemical compound belonging to the benzodioxole family This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with methoxy groups and a propenol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a series of reactions involving catechol and methanol in the presence of an acid catalyst.
Substitution with Methoxy Groups: The benzodioxole ring is then substituted with methoxy groups using methyl iodide and a base such as potassium carbonate.
Attachment of the Propenol Side Chain: The final step involves the attachment of the propenol side chain through a reaction with propenol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biological Studies: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with receptors on cell surfaces, triggering specific cellular responses. The pathways involved in these interactions are often related to signal transduction and metabolic processes.
Comparación Con Compuestos Similares
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- **3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-ch
Propiedades
Número CAS |
716343-76-9 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-(4,6-dimethoxy-1,3-benzodioxol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H14O5/c1-14-9-6-10-12(17-7-16-10)11(15-2)8(9)4-3-5-13/h3-4,6,13H,5,7H2,1-2H3 |
Clave InChI |
FHTBHZMUOGZTQL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)OCO2)OC)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


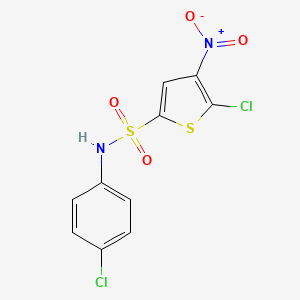
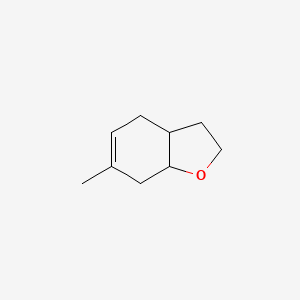
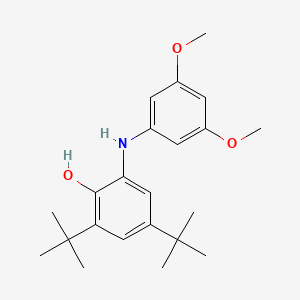
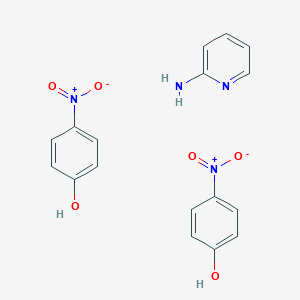
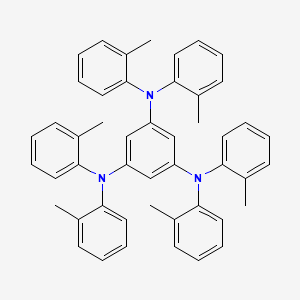
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)
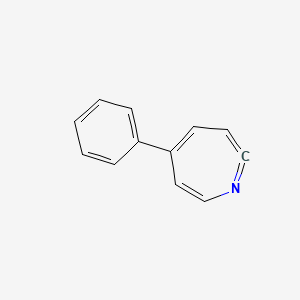

![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
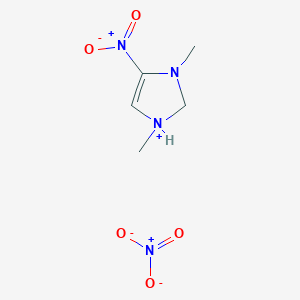

amino}phenol](/img/structure/B14216717.png)

